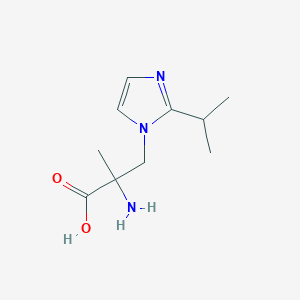

2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanoic acid

Description

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a non-proteinogenic amino acid derivative featuring a branched alkyl chain and an imidazole substituent. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 227.26 g/mol. The compound’s structure includes:

- A 2-isopropyl group on the imidazole ring, enhancing steric bulk and hydrophobicity.

- A 2-methyl substituent on the α-carbon of the propanoic acid backbone, influencing stereochemistry and conformational stability.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive amino acids and imidazole-containing drugs.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)8-12-4-5-13(8)6-10(3,11)9(14)15/h4-5,7H,6,11H2,1-3H3,(H,14,15) |

InChI Key |

IORVGDZBBBLICM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CN1CC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with a suitable precursor that introduces the amino and methyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

2.1 Substituent Effects on Imidazole Ring

- Target Compound vs. 2-Methyl Imidazole Analog : The isopropyl group in the target compound increases hydrophobicity (logP ~1.5 estimated) compared to the methyl substituent in . This may improve membrane permeability but reduce aqueous solubility.

- Comparison with Cyclopropyl Derivative : The cyclopropyl group in introduces ring strain, which may alter binding affinity in enzyme-active sites compared to the flexible isopropyl group. Additionally, the ethylamino substituent in adds a basic nitrogen, enabling pH-dependent solubility changes.

2.2 Backbone Modifications

Esterification in :

The methyl ester in replaces the carboxylic acid, increasing lipophilicity (logP ~0.8 vs. ~-0.5 for the acid form). This modification is common in prodrug strategies to enhance bioavailability .- α-Methyl Branching in Target Compound: The 2-methyl group on the propanoic acid backbone distinguishes the target compound from and , which lack this feature. This branching may reduce metabolic degradation by sterically hindering enzyme binding.

Research Implications

- Drug Design : The target compound’s hydrophobicity and rigidity make it a candidate for targeting hydrophobic enzyme pockets. In contrast, ’s smaller substituents may favor solubility-dependent applications.

- Structure-Activity Relationships (SAR) : Comparative studies could explore how cyclopropyl () vs. isopropyl groups affect binding kinetics or toxicity profiles.

Biological Activity

2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.23 g/mol

- IUPAC Name : 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid

The biological activity of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is primarily attributed to its interaction with biological receptors and enzymes. The compound exhibits properties that may influence:

- Neurotransmitter Modulation : It may act as a modulator for neurotransmitter systems, particularly those involving amino acids.

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in metabolic disorders.

Biological Activities and Therapeutic Applications

Research indicates various biological activities associated with this compound:

Antitumor Activity

Recent studies have shown that derivatives similar to 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid exhibit significant antitumor properties. For instance:

- A study involving modified amino acid derivatives demonstrated high antitumor activity against lymphoid leukemia in animal models, suggesting a potential application in cancer therapy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Research has indicated:

- The inhibition of specific pathways related to neurodegeneration could be beneficial in treating conditions like Alzheimer's disease.

Metabolic Regulation

Research indicates that compounds with similar structures can enhance insulin sensitivity and glucose metabolism:

- Inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) have been linked to improved metabolic profiles in diabetic models .

Case Studies

Several case studies highlight the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.